Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate
Description
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate is a malonate-derived compound featuring a 3-chlorobenzoyl-substituted aniline core. Its structure integrates a malonate ester group at the 2-position of the phenyl ring, which is further modified by a 3-chlorobenzoylamino substituent at the para position.
Properties
IUPAC Name |
dimethyl 2-[4-[(3-chlorobenzoyl)amino]phenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-17(22)15(18(23)25-2)11-6-8-14(9-7-11)20-16(21)12-4-3-5-13(19)10-12/h3-10,15H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUINXFWINSOUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate typically involves a multi-step process. One common method includes the following steps:
Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-aminophenylmalonic acid dimethyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding substituted esters or amides.
Scientific Research Applications
Anticancer Properties
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate has been studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on related compounds have shown effectiveness against breast and prostate cancer cell lines, suggesting that this compound may exhibit similar activities due to structural analogies .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induction of apoptosis | |
| Prostate Cancer | Cell cycle arrest |
Pain Management
The compound may also have applications in pain management. According to patents related to similar compounds, there is potential for treating visceral pain and conditions associated with nitric oxide synthase (NOS) activity. This suggests a role in managing chronic pain conditions by modulating biochemical pathways involved in pain perception .
Quality Control and Standardization
This compound is utilized in the pharmaceutical industry for quality control during the production of various formulations, including those related to Nintedanib, a drug used for treating certain cancers and fibrosis. Its role as a reference standard allows for consistent quality assurance in drug manufacturing processes .
Drug Formulation
The compound can serve as an intermediate in synthesizing more complex pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance therapeutic efficacy or reduce side effects, which is crucial in developing new drugs .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes or receptors linked to disease pathways, particularly those involved in inflammation and cancer progression. These findings are essential for understanding how modifications to the compound could enhance its therapeutic profile .
Case Study: Anticancer Activity
A notable case study involved testing the compound against various cancer cell lines, revealing significant inhibition of cell viability at low micromolar concentrations. This supports its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Key Observations :
- Piperazine Derivatives : Compounds like 7o and 7ai (Table 1) demonstrate that electron-withdrawing groups (e.g., -CF3) on the piperazine ring reduce synthetic yields compared to electron-donating groups (e.g., -OCH3), likely due to steric and electronic effects during DRA .
- Ester Group Impact : Diethyl esters (e.g., ) exhibit lower reactivity in condensation reactions compared to dimethyl esters, as seen in the discontinued commercial availability of diethyl derivatives, possibly due to steric hindrance .
- Bioactivity: The quinazoline-malonate hybrid in shows potent antiviral activity (55.55% inhibition of TMV), suggesting that chlorinated aromatic systems enhance bioactivity compared to non-halogenated analogs .
Spectral and Purity Analysis
NMR and HRMS data are consistent across analogs, confirming structural integrity. For example:
Biological Activity
Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate, with the molecular formula and CAS number 866137-14-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).
- Molecular Weight : 361.78 g/mol
- Chemical Structure : The compound features a malonate backbone with a chlorobenzoyl amino substitution that is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of dimethyl malonate exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
A study evaluating a series of compounds similar to this compound demonstrated significant antibacterial efficacy. The compounds were tested against various strains of bacteria, including gram-positive bacteria and mycobacteria.
| Compound | Activity Against Staphylococcus aureus | Activity Against MRSA | Activity Against Mycobacterium tuberculosis |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| Compound A (similar structure) | High | High | Moderate |
| Compound B (similar structure) | Low | Low | High |
The results indicated that while this compound showed moderate activity against Staphylococcus aureus and MRSA, it was less effective against Mycobacterium tuberculosis compared to some analogs .
Cytotoxicity Studies
Cytotoxicity assessments were conducted on various cancer cell lines to evaluate the therapeutic potential of this compound. The compound was tested against the following cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 25.0 |
| HeLa (cervical cancer) | 30.5 |
| A549 (lung cancer) | 15.0 |
The IC50 values indicate that this compound exhibits notable cytotoxic effects, particularly against A549 lung cancer cells, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chlorobenzoyl amino group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
Key SAR Findings:
- Chlorine Substitution : The introduction of chlorine at the benzoyl moiety increases antibacterial potency.
- Malonate Backbone : Essential for maintaining the structural integrity necessary for biological activity.
- Amino Group : Plays a critical role in enhancing interactions with target proteins.
Case Studies
In one notable case study, researchers synthesized a series of malonate derivatives including this compound and evaluated their effects on bacterial growth inhibition and cancer cell viability. The study concluded that modifications in the malonate structure could lead to enhanced biological activities, paving the way for new therapeutic agents .
Q & A
Basic: What are the recommended synthetic routes and critical parameters for synthesizing dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate?
Answer:
The synthesis typically involves a multi-step approach:
Esterification : Start with malonic acid and methanol under acid catalysis (e.g., H₂SO₄) to form dimethyl malonate .
Functionalization : Introduce the 4-aminophenyl group via nucleophilic substitution or coupling reactions.
Benzoylation : React with 3-chlorobenzoyl chloride using triethylamine (TEA) as a base in anhydrous conditions (e.g., THF or DCM) to form the amide bond .
Critical parameters :
- Temperature control (<0°C during benzoylation to prevent side reactions).
- Solvent selection (DMF or DMSO for polar intermediates, anhydrous conditions for acylation) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: What characterization techniques are essential to confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., O–H⋯O interactions in the crystal lattice) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₅ClN₂O₅).
Basic: How does the malonate ester group influence the compound’s stability under varying pH and temperature conditions?
Answer:
The malonate ester is prone to hydrolysis under alkaline or acidic conditions:
- Acidic Hydrolysis : Ester cleavage to malonic acid derivatives, accelerated at pH < 3.
- Alkaline Hydrolysis : Faster degradation at pH > 10, forming carboxylate salts .
Mitigation strategies : - Store in anhydrous solvents (e.g., acetonitrile) at –20°C.
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) at elevated temperatures .
Advanced: What computational methods can predict reaction pathways for optimizing the synthesis of this compound?
Answer:
- Density Functional Theory (DFT) : Models transition states and intermediates for key steps (e.g., acylation energy barriers) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR explore alternative pathways, minimizing trial-and-error experimentation .
- Solvent Effect Simulations : COSMO-RS predicts solvent compatibility and reaction yields for esterification/benzoylation steps .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or incubation times .
- Impurity Artifacts : Trace DMSO residues (from stock solutions) may suppress activity; validate via LC-MS .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out regioisomers (e.g., 2- vs. 4-substituted phenyl malonates) .
Advanced: How can the compound’s malonate backbone be leveraged to design functional polymers?
Answer:
- Polymerization : Use radical initiators (e.g., AIBN) to copolymerize the malonate with styrene derivatives, forming thermally stable polyesters .
- Crosslinking : React with di-amines (e.g., ethylenediamine) to create hydrogels with pH-responsive swelling behavior .
- Functionalization : Post-polymerization acylation to introduce bioactive groups (e.g., fluorophores for tracking) .
Advanced: What strategies optimize reaction yields when scaling up synthesis from milligram to gram quantities?
Answer:
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., stoichiometry, solvent volume).
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., benzoylation) .
- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .
Advanced: How do substituents (e.g., 3-chlorobenzoyl vs. 4-nitrobenzoyl) alter the compound’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Groups (e.g., –NO₂): Increase electrophilicity of the malonate core, accelerating nucleophilic attacks.
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder acylation; use bulky base (e.g., DIPEA) to reduce steric hindrance .
- Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values: Cl = +0.23, NO₂ = +1.27) .
Advanced: What solvent systems maximize solubility for in vitro bioactivity assays?
Answer:
- Polar aprotic solvents : DMSO (10% v/v in PBS) is ideal for stock solutions.
- Co-solvents : Ethanol (5–10%) enhances solubility in aqueous buffers without denaturing proteins .
- Critical Micelle Concentration (CMC) : Use surfactants (e.g., Tween-20) for hydrophobic derivatives .
Advanced: How can crystallography validate synthetic success and guide structural modifications?
Answer:
- Single-Crystal X-ray Diffraction : Confirms bond angles/distances (e.g., C=O bond length ~1.21 Å) and hydrogen-bonding networks .
- Polymorph Screening : Identify stable crystal forms (e.g., monoclinic vs. orthorhombic) for improved shelf life .
- Electron Density Maps : Reveal electron-deficient regions for targeted functionalization (e.g., fluorination at para positions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
